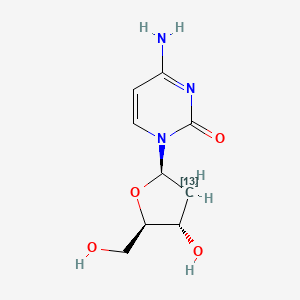
2'-Deoxycytidine-2'-13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Deoxycytidine-2’-13C is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of 2’-deoxycytidine, a nucleoside component of DNA, where the carbon at the 2’ position of the deoxyribose sugar is replaced with the carbon-13 isotope. This labeling allows for detailed studies of metabolic pathways and molecular interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxycytidine-2’-13C typically involves the incorporation of carbon-13 into the deoxyribose sugar, followed by the attachment of the cytosine base. The process can be complex and requires precise control of reaction conditions to ensure the correct placement of the isotope.
Industrial Production Methods
Industrial production of 2’-Deoxycytidine-2’-13C involves large-scale synthesis using advanced techniques such as isotope exchange reactions and enzymatic synthesis. These methods ensure high purity and yield, making the compound suitable for various research applications.
化学反応の分析
Types of Reactions
2’-Deoxycytidine-2’-13C undergoes several types of chemical reactions, including:
Oxidation: Conversion to 2’-deoxyuridine.
Reduction: Formation of dihydro derivatives.
Substitution: Replacement of functional groups on the cytosine base.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions include 2’-deoxyuridine, dihydro derivatives, and substituted cytosine compounds. These products are often used in further research to study DNA synthesis and repair mechanisms.
科学的研究の応用
2’-Deoxycytidine-2’-13C has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways of nucleoside metabolism.
Biology: Helps in studying DNA synthesis, repair, and replication processes.
Medicine: Utilized in the development of antiviral and anticancer therapies by understanding the incorporation and effects of nucleoside analogs.
Industry: Employed in the production of labeled compounds for pharmaceutical research and development.
作用機序
The mechanism of action of 2’-Deoxycytidine-2’-13C involves its incorporation into DNA during replication. The carbon-13 label allows researchers to track its incorporation and study the effects on DNA synthesis and repair. Molecular targets include DNA polymerases and other enzymes involved in nucleoside metabolism.
類似化合物との比較
Similar Compounds
2’-Deoxycytidine: The unlabeled parent compound.
2’-Deoxyuridine: A similar nucleoside with a different base.
5-Aza-2’-deoxycytidine: A nucleoside analog used in cancer therapy.
Uniqueness
2’-Deoxycytidine-2’-13C is unique due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. This makes it a valuable tool in research compared to its unlabeled and other labeled counterparts.
特性
分子式 |
C9H13N3O4 |
|---|---|
分子量 |
228.21 g/mol |
IUPAC名 |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)(313C)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1/i3+1 |
InChIキー |
CKTSBUTUHBMZGZ-SARLRRDISA-N |
異性体SMILES |
[13CH2]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O |
正規SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-[1-(1H-imidazol-5-yl)ethyl]pyridin-2-yl]methanol](/img/structure/B13855005.png)

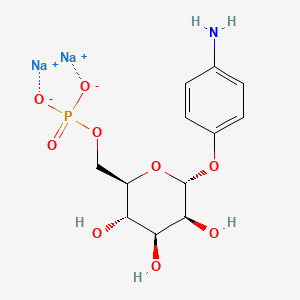
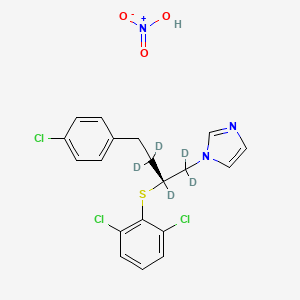

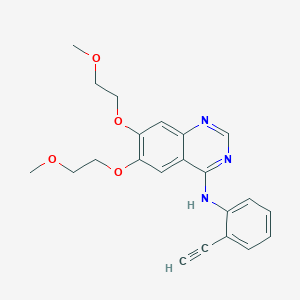


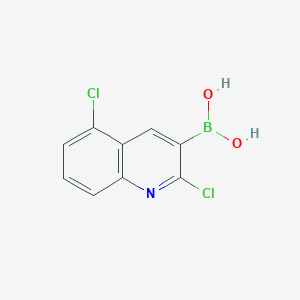

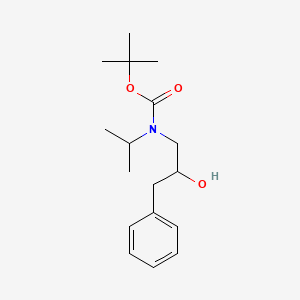
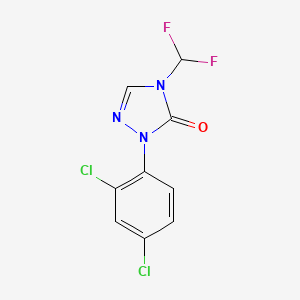
![tert-butyl-dimethyl-[4-(7-phenylmethoxy-3,4,4a,5-tetrahydro-2H-chromen-3-yl)phenoxy]silane](/img/structure/B13855080.png)
![[(2R,5R)-3,4-bis[(4-chlorobenzoyl)oxy]-5-methoxyoxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B13855084.png)
